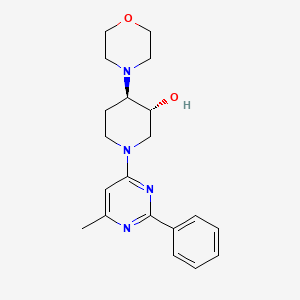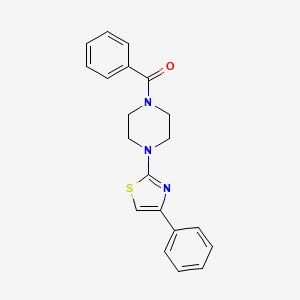
(3R*,4R*)-1-(6-methyl-2-phenyl-4-pyrimidinyl)-4-(4-morpholinyl)-3-piperidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R*,4R*)-1-(6-methyl-2-phenyl-4-pyrimidinyl)-4-(4-morpholinyl)-3-piperidinol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of (3R*,4R*)-1-(6-methyl-2-phenyl-4-pyrimidinyl)-4-(4-morpholinyl)-3-piperidinol involves the inhibition of various enzymes and receptors in the body. It has been found to inhibit the activity of cyclin-dependent kinase 4 (CDK4), which plays a crucial role in cell cycle progression. This inhibition leads to cell cycle arrest and ultimately cell death. This compound has also been found to inhibit the activity of the protein kinase C (PKC) enzyme, which is involved in various cellular processes such as cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the replication of viruses, and reduce inflammation in the body. This compound has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of (3R*,4R*)-1-(6-methyl-2-phenyl-4-pyrimidinyl)-4-(4-morpholinyl)-3-piperidinol is its ability to selectively inhibit the activity of CDK4 and PKC enzymes. This selectivity makes it a promising candidate for the treatment of various diseases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain lab experiments.
Zukünftige Richtungen
There are several future directions for the research on (3R*,4R*)-1-(6-methyl-2-phenyl-4-pyrimidinyl)-4-(4-morpholinyl)-3-piperidinol. One of the directions is to explore its potential use in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease. Another direction is to study its mechanism of action in more detail to identify potential targets for drug development. Additionally, future research can focus on improving the solubility of this compound to make it more suitable for lab experiments.
Synthesemethoden
The synthesis of (3R*,4R*)-1-(6-methyl-2-phenyl-4-pyrimidinyl)-4-(4-morpholinyl)-3-piperidinol involves a multi-step process. The first step involves the reaction of 6-methyl-2-phenyl-4-pyrimidinecarbaldehyde with N-Boc-4-piperidone to form the intermediate compound. The intermediate compound is then reacted with morpholine in the presence of a catalyst to form the final product.
Wissenschaftliche Forschungsanwendungen
(3R*,4R*)-1-(6-methyl-2-phenyl-4-pyrimidinyl)-4-(4-morpholinyl)-3-piperidinol has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, antiviral, and anti-inflammatory activities. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
(3R,4R)-1-(6-methyl-2-phenylpyrimidin-4-yl)-4-morpholin-4-ylpiperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-15-13-19(22-20(21-15)16-5-3-2-4-6-16)24-8-7-17(18(25)14-24)23-9-11-26-12-10-23/h2-6,13,17-18,25H,7-12,14H2,1H3/t17-,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNVEGPOUFTKBC-QZTJIDSGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2)N3CCC(C(C3)O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2)N3CC[C@H]([C@@H](C3)O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-benzyl-5-{3-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5418579.png)
![(3aR*,7aS*)-5-methyl-2-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5418585.png)
![7-(5-methoxypyridin-3-yl)pyrazolo[1,5-a]pyridine](/img/structure/B5418588.png)
![5-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-1-(4-fluorobenzyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5418611.png)
![3-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-1-propanol](/img/structure/B5418619.png)
![1'-{[1-(methoxymethyl)cyclobutyl]carbonyl}-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5418626.png)

![(3aR*,6S*,7R*,7aS*)-7-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-2-methyl-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5418653.png)
![N-[1-[(benzylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-2-chlorobenzamide](/img/structure/B5418664.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinamine](/img/structure/B5418668.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-8-methoxychromane-3-carboxamide](/img/structure/B5418675.png)
![3-[(4-phenoxyphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5418679.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(2-methylphenyl)urea](/img/structure/B5418686.png)